molecular formula C16H18N4O3S2 B2914134 Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate CAS No. 1251625-29-2

Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate

Cat. No. B2914134
CAS RN: 1251625-29-2
M. Wt: 378.47
InChI Key: JHLIGILAEPCMFA-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3) .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents . The organic layer was evaporated under reduced pressure .

Future Directions

The future directions for the research and development of imidazo[2,1-b]thiazole derivatives could involve the design and synthesis of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Further studies could also focus on the optimization of the synthesis process and the exploration of their mechanism of action .

properties

IUPAC Name

ethyl 2-[2-[3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-3-23-14(22)6-11-8-24-15(18-11)19-13(21)5-4-12-9-25-16-17-10(2)7-20(12)16/h7-9H,3-6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLIGILAEPCMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate

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